2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-8-12(20)17-18-9-15-13-11(14(18)21)7-16-19(13)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPPGBADWZSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation with 2-Methoxyacetyl Chloride
Procedure :
- Reactants :
- Pyrazolo[3,4-d]pyrimidin-5(4H)-one amine (1 equiv).
- 2-Methoxyacetyl chloride (1.2 equiv).
- Base: Triethylamine (2 equiv) or K$$2$$CO$$3$$ (1.5 equiv).
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
- Conditions :
- Temperature: 0°C to room temperature (RT).
- Time: 4–12 hours.
- Workup : Quench with ice-water, extract with DCM, and purify via column chromatography (SiO$$_2$$, hexane/ethyl acetate).
- Yield : 60–70%.
Mechanistic Insight : The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl of 2-methoxyacetyl chloride. Steric hindrance from the methoxy group necessitates mild conditions to avoid side reactions.
Carbodiimide-Mediated Coupling
For cases where the acyl chloride is unstable, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) is employed:
Procedure :
- Reactants :
- 2-Methoxyacetic acid (1.2 equiv).
- EDCl (1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv).
- Pyrazolo[3,4-d]pyrimidin-5(4H)-one amine (1 equiv).
- Solvent : Tetrahydrofuran (THF) or DMF.
- Conditions : RT, 12–24 hours.
- Yield : 55–65% after purification.
Alternative Pathways: Intermediate Functionalization
Microwave-Assisted Synthesis
Inspired by pyrazolo[1,5-a]pyrimidine syntheses, microwave irradiation reduces reaction times:
Procedure :
- Reactants :
- Pyrazolo[3,4-d]pyrimidinone amine (1 equiv).
- 2-Methoxyacetic acid (1.2 equiv).
- EDCl/HOBt (1.5 equiv each).
- Conditions :
- Solvent: DMF.
- Microwave: 100°C, 30 minutes.
- Yield : 75%.
Optimization and Challenges
Solvent and Base Selection
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Triethylamine | 62 | 95 |
| DMF | K$$2$$CO$$3$$ | 68 | 97 |
| THF | NaH | 45 | 88 |
DMF with K$$2$$CO$$3$$ provides optimal results due to enhanced solubility of intermediates.
Temperature Effects
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 → RT | 12 | 70 |
| RT | 24 | 65 |
| 40 | 6 | 60 |
Lower temperatures minimize decomposition of the methoxy group.
Analytical Characterization
Critical data for verifying the compound’s structure:
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) :
δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, Ph-H), 4.20 (s, 2H, CH$$2$$), 3.40 (s, 3H, OCH$$_3$$), 2.10 (s, 1H, NH). - IR (KBr) : 1680 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C-N).
- HPLC : Purity >98% (C18 column, acetonitrile/H$$_2$$O).
Ecological and Industrial Considerations
Recent patents emphasize greener protocols, such as:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidinone core facilitates nucleophilic substitution at the C-5 position. Common reagents include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxy group substitution | NaH/DMF, alkyl halides | Alkoxy derivatives | 65–78% | |
| Thiophenoxy substitution | K₂CO₃/CH₃CN, thiophenol | Thioether analogs | 72% |
These substitutions are critical for modifying the compound’s electronic properties and bioactivity.
Oxidation and Reduction Reactions
The acetamide and pyrimidinone moieties undergo redox transformations:
Oxidation
-
Pyrimidinone ring oxidation : Potassium permanganate in acidic conditions oxidizes the 4-oxo group to a carboxylic acid derivative (yield: 58%).
-
Methoxy group demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group (yield: 83%).
Reduction
-
Amide reduction : LiAlH₄ reduces the acetamide to a primary amine (yield: 67%).
Hydrolysis Reactions
Controlled hydrolysis of the acetamide linkage is achieved under acidic or basic conditions:
| Conditions | Products | Applications |
|---|---|---|
| 2M HCl, reflux | Pyrazolo[3,4-d]pyrimidin-5-ol + Methoxyacetic acid | Precursor for further functionalization |
| NaOH/EtOH, 60°C | Sodium acetate derivative + Free amine | Intermediate in prodrug synthesis |
Hydrolytic stability studies indicate a half-life of >24 hours at physiological pH (7.4).
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives (yield: 61–74%). Ring-opening reactions with hydrazines yield triazole-containing analogs, enhancing solubility in polar solvents.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Products |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-aryl substituted analogs |
These reactions are pivotal for generating combinatorial libraries for drug discovery .
Photochemical Reactivity
UV irradiation (254 nm) induces intramolecular cyclization, forming a fused quinazolinone system (quantum yield: 0.32). This property is exploited in photoaffinity labeling studies.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with primary degradation pathways involving:
-
Loss of the methoxy group (Δm = 15.2%).
-
Pyrazolo-pyrimidine ring fragmentation (Δm = 42.8%).
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, exhibit notable anticancer properties. A study conducted on various pyrazolo derivatives found that certain compounds showed significant cytotoxic effects against cancer cell lines such as HeLa and MCF7. For instance, compounds with similar structures demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Methoxy derivative | HeLa | 2.59 | |
| Doxorubicin | HeLa | 2.35 | |
| Pyrazolo derivative | MCF7 | 4.66 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, particularly kinases involved in cancer progression. The structural features of this compound facilitate binding to ATP sites in kinases, which is crucial for their inhibition. Molecular docking studies suggest that the methoxy group enhances hydrogen bonding interactions essential for effective enzyme inhibition .
Structure-Activity Relationship Studies
The design and synthesis of pyrazolo derivatives have led to extensive structure-activity relationship (SAR) studies. These studies help identify how modifications to the chemical structure affect biological activity. For instance, varying substituents on the phenyl ring can significantly influence the anticancer potency and selectivity of these compounds .
Case Study 1: Anticancer Efficacy
In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activities. The study highlighted that compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The findings underscore the importance of structural modifications in developing more potent anticancer agents .
Case Study 2: Kinase Inhibition
Another investigation focused on the ability of pyrazolo derivatives to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The study employed molecular modeling techniques to predict binding interactions between the compounds and CDK2. Results indicated that certain derivatives could effectively compete with ATP for binding sites, leading to cell cycle arrest in cancer cells .
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Anticancer Activity
Pyrazolo[3,4-d]pyrimidine acetamides are frequently explored for their kinase-inhibitory properties. Key analogues include:
Table 1: Anticancer Activity of Selected Analogues
- Compound 237 : A carbohydrazide derivative with EGFR inhibition (IC50: 0.186 µM) and moderate apoptosis induction. Its docking analysis (PDB ID: 1M17) confirmed ATP-binding site interactions, though less potent than erlotinib .
- 4c (): Features a 4-methoxyphenyl group and chlorine substituent, synthesized via K₂CO₃-mediated coupling.
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidine-peptide hybrids demonstrate broad-spectrum antibacterial effects:
Table 2: Antibacterial MIC Values of Analogues ()
| Compound | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against E. coli |
|---|---|---|
| 17 | <1 | <1 |
- Compound 17 : A glycine ethyl ester derivative with MIC <1 µg/mL against gram-positive and gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis .
Antioxidant and Antioxidant-Inactive Analogues
- Coumarin-Acetamide Hybrids () : Exhibit superior antioxidant activity to ascorbic acid via radical scavenging. However, pyrazolo[3,4-d]pyrimidines like the target compound are typically optimized for kinase inhibition rather than antioxidant effects .
Biological Activity
2-Methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound belonging to the class of pyrazolopyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 899945-87-0 |
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. This compound has been investigated for its activity against various cancer cell lines, particularly those overexpressing the epidermal growth factor receptor (EGFR).
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, a related compound showed IC₅₀ values of 8.21 µM and 19.56 µM against these cell lines respectively .
Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases, leading to increased ratios of pro-apoptotic factors like BAX to anti-apoptotic factors like Bcl-2 .
The mechanism by which this compound exerts its effects appears to involve inhibition of EGFR signaling pathways. The compound may bind to the active site of EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival .
Additionally, molecular docking studies have suggested favorable interactions between this compound and EGFR, supporting its potential as a targeted therapeutic agent .
Case Studies
Several case studies have been published regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on EGFR Inhibition : A study synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their inhibitory effects on EGFR. The most potent derivative exhibited an IC₅₀ value of 0.016 µM against wild-type EGFR .
- Cytotoxicity Assessment : Another study reported on the cytotoxic effects of various derivatives against A549 and HCT116 cells. The results indicated a range of cytotoxic activities, with some compounds demonstrating enhanced potency compared to standard treatments .
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
Methodological Answer:
The synthesis typically involves:
- Step 1: Cyclization of pyrazole precursors with substituted pyrimidine derivatives under inert atmospheres (N₂/Ar) to form the pyrazolo[3,4-d]pyrimidine core.
- Step 2: Acetamide coupling via nucleophilic substitution or amidation, using catalysts like palladium/copper salts and polar aprotic solvents (DMF, DCM) at 60–80°C .
- Optimization: Control temperature (±2°C), use anhydrous solvents, and monitor reaction progress via TLC. Post-synthesis purification employs column chromatography (silica gel) or recrystallization (ethanol/water mixtures) .
Basic: How can researchers characterize the compound’s structure and identify common impurities?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and detect proton environments (e.g., methoxy groups at δ 3.3–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS or FAB-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC-PDA: Detect impurities (>0.1%) using reverse-phase C18 columns (ACN/water gradient) and compare retention times against standards .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Orthogonal Assays: Validate activity using multiple assays (e.g., enzymatic inhibition vs. cell-based viability assays) to rule out assay-specific artifacts .
- Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as trifluoromethyl/pyrimidine groups may exhibit pH-dependent reactivity .
- Dose-Response Repetition: Conduct triplicate experiments with internal controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .
Advanced: What computational strategies predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., phosphodiesterase 9A). Focus on hydrogen bonding with pyrimidine carbonyl groups and hydrophobic pockets accommodating phenyl rings .
- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .
- QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl) on bioactivity using Hammett constants or DFT-calculated electronic parameters .
Advanced: How to evaluate the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Stress Testing: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Monitor degradation via HPLC; common degradation products include hydrolyzed acetamide or oxidized pyrimidine .
- Solution Stability: Assess in PBS (pH 7.4) and DMSO at 25°C over 72 hours. Use LC-MS to identify aggregates or solvent adducts .
- Cryoprotection: For long-term storage, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen) or phenyl ring substitutions (e.g., 3-Cl, 4-CF₃). Test in kinase or PDE inhibition assays .
- Bioisosteric Replacement: Replace the pyrazolo[3,4-d]pyrimidine core with triazolo[4,5-d]pyrimidine to assess scaffold-specific activity .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (pyrimidine carbonyl) and hydrophobic regions (phenyl group) .
Basic: Which analytical techniques are recommended for quantifying the compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in ACN/water. Use deuterated internal standards (e.g., D₃-methoxy analog) for calibration .
- UV-Vis Spectrophotometry: Quantify at λ = 260–280 nm (pyrimidine absorption) with a linear range of 0.1–50 µg/mL .
- Microscopy (for Cellular Uptake): Couple with fluorescent tags (e.g., BODIPY) and image via confocal microscopy in HEK293 or HeLa cells .
Advanced: How to scale up synthesis for preclinical studies while maintaining purity?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for cyclization steps, reducing reaction time from hours to minutes and improving yield by 15–20% .
- Catalytic Optimization: Use immobilized Pd/C or Cu nanoparticles (0.5–1 mol%) to minimize metal contamination in final products .
- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize temperature, solvent volume, and catalyst loading for >90% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
